molecular formula C20H15F3O3 B6385037 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261903-13-2

5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6385037
CAS No.: 1261903-13-2
M. Wt: 360.3 g/mol
InChI Key: DMXDGMWNIBFYGO-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol is an organic compound that features a trifluoromethoxy group and a benzyloxyphenyl group attached to a phenol core

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O3/c21-20(22,23)26-17-11-15(10-16(24)12-17)18-8-4-5-9-19(18)25-13-14-6-2-1-3-7-14/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDGMWNIBFYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686763
Record name 2'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-13-2
Record name 2'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethoxy and benzyloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The benzyloxyphenyl group can participate in π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Benzyloxyphenyl)-2-fluorophenol: This compound is similar in structure but has a fluorine atom instead of a trifluoromethoxy group.

    5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both the trifluoromethoxy and benzyloxyphenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

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